Diisopropyl malonate
Overview
Description
Diisopropyl malonate, with the chemical formula C9H16O4, is a colorless liquid known for its applications in organic synthesis. It is characterized by its ester functional groups and is commonly used as a reagent in various chemical reactions. This compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Target of Action
Diisopropyl malonate primarily targets enzymes, specifically those containing serine groups at the active site . These enzymes include peptidases such as trypsin and chymotrypsin . The role of these enzymes is to catalyze the breakdown of proteins into smaller peptides or amino acids.
Mode of Action
this compound acts as an irreversible inhibitor, forming an enzyme-inhibitor complex with a specific OH group of serine situated at the active sites of certain enzymes . This bond is so strong that the inhibition cannot be reversed by the addition of excess substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the enzymes it inhibits. For instance, the inhibition of peptidases disrupts protein catabolism, affecting the breakdown and utilization of proteins in the body .
Pharmacokinetics
It’s known that the compound is a prodrug of malonate, a succinate dehydrogenase (sdh) inhibitor . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would therefore depend on the specifics of how it is converted into malonate in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of enzyme activity. By binding to enzymes and inhibiting their function, this compound can disrupt various biochemical processes, potentially leading to a variety of physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, enzymes are often sensitive to changes in temperature and pH . Therefore, conditions that alter these parameters could potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
Diisopropyl malonate is involved in the synthesis of various compounds
Cellular Effects
This inhibition can decrease reactive oxygen species (ROS) production, which is associated with ischemia/reperfusion (I/R) injury .
Molecular Mechanism
This inhibition can lead to a decrease in ROS production .
Metabolic Pathways
Malonate, a related compound, is known to inhibit SDH, a key enzyme in the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diisopropyl malonate typically involves the esterification of malonic acid with isopropyl alcohol. One common method includes using cyanoacetic acid as a raw material, followed by acid hydrolysis with sulfuric acid to generate an acid hydrolysis solution. Isopropyl alcohol is then added to perform the esterification reaction. The solution is divided into an upper layer and a lower layer after the reaction is completed. The upper layer undergoes a secondary esterification reaction using reactive distillation, followed by neutralization and purification to obtain this compound .
Industrial Production Methods: In industrial settings, the process is optimized to avoid the decomposition of cyanoacetic acid and to prevent the use of other organic solvents. The use of isopropyl alcohol is maximized by recycling and reusing it in the esterification reactions, which improves the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl malonate can undergo various chemical transformations, including:
Ester Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst.
Decarboxylation: This reaction involves the removal of a carboxyl group, typically under heat.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Common Reagents and Conditions:
Ester Hydrolysis: Typically performed with water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Decarboxylation: Often requires heating the compound to high temperatures.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Ester Hydrolysis: Produces malonic acid and isopropyl alcohol.
Decarboxylation: Produces isopropyl acetate and carbon dioxide.
Nucleophilic Substitution: Produces various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diisopropyl malonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and intermediates.
Industry: Used in the production of fine chemicals, including flavors, fragrances, and polymers
Comparison with Similar Compounds
Diisopropyl malonate is unique due to its stability and compatibility with a variety of reaction conditions. Similar compounds include:
Diethyl malonate: Used in similar esterification and nucleophilic substitution reactions.
Dimethyl malonate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Dibenzyl malonate: Utilized in the synthesis of complex organic molecules.
Di-tert-butyl malonate: Employed in the preparation of various fine chemicals
This compound stands out due to its specific reactivity and the ease with which it can be handled in various chemical processes.
Properties
IUPAC Name |
dipropan-2-yl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(2)12-8(10)5-9(11)13-7(3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVSDVDFJFKYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157276 | |
Record name | Diisopropyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13195-64-7 | |
Record name | Diisopropyl malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13195-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13195-64-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diisopropyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIISOPROPYL MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HB78DQ4ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is diisopropyl malonate commonly used for in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis, frequently employed as a building block for synthesizing various organic compounds. For instance, it serves as an effective acylating agent in kinetic resolution of chiral amines when catalyzed by Lipase B from Candida antarctica [, ]. It also acts as a precursor in synthesizing substituted coumarins through reactions with salicylaldehyde derivatives in the presence of titanium tetraisopropoxide [].
Q2: Can you explain the role of this compound in kinetic resolution of chiral amines?
A2: this compound acts as an acylating agent in the kinetic resolution of chiral amines. Studies have shown its effectiveness with various racemic amines like 2-aminoheptane, 1-methoxy-2-propylamine, 1-phenylethylamine, and 4-phenylbutan-2-amine when catalyzed by Lipase B from Candida antarctica []. This enzymatic reaction preferentially acylates one enantiomer of the amine, leading to a mixture enriched in the desired enantiomer.
Q3: How does the choice of acylating agent, like this compound, impact the kinetic resolution process?
A3: The choice of acylating agent significantly influences the conversion rate and enantioselectivity of the kinetic resolution process. Research comparing this compound (2A), isopropyl 2-cyanoacetate (2B), and isopropyl 2-ethoxyacetate (2C) showed that while 2A effectively acylates various racemic amines, 2C provided a better balance between conversion and enantiomeric selectivity [].
Q4: What is the significance of immobilizing Lipase B from Candida antarctica on magnetic nanoparticles for kinetic resolutions?
A4: Immobilizing Lipase B from Candida antarctica on magnetic nanoparticles (CaLB-MNPs) offers several advantages for kinetic resolutions. Compared to the free enzyme or other immobilization methods, CaLB-MNPs often demonstrate enhanced selectivity and facilitate easier separation and recovery of the enzyme using magnetic fields []. This simplifies purification and allows for enzyme reuse, enhancing the efficiency and cost-effectiveness of the process.
Q5: How does this compound contribute to the synthesis of substituted coumarins?
A5: this compound, along with malonitrile and isopropyl cyanoacetate, can react with salicylaldehyde derivatives in the presence of titanium tetraisopropoxide (Ti(O-i-Pr)4) to produce substituted coumarins []. This method offers a convenient route for the synthesis of these heterocyclic compounds, which hold significance in various applications.
Q6: Has this compound been used in the synthesis of any specific bioactive molecules?
A6: Yes, this compound plays a crucial role in the efficient synthesis of the selective MMP inhibitor 5-(4-phenoxyphenyl)-5-[4-(2-pyrimidinyl)-1-piperazinyl]barbituric acid []. This highlights its utility in constructing complex molecules with potential therapeutic applications.
Q7: Are there any studies on the coordination chemistry of this compound with metals?
A7: Yes, research has explored the coordination chemistry of this compound with titanium tetrachloride (TiCl4). This interaction forms a complex where the this compound acts as a bidentate ligand, coordinating through its two carbonyl oxygen atoms to the titanium center []. This coordination chemistry can influence the reactivity of this compound in various chemical transformations.
Q8: What are the structural characteristics of this compound?
A8: While specific spectroscopic data wasn't detailed in the provided research excerpts, this compound's structure can be understood. It's a diester with the molecular formula C9H16O4. Its structure consists of a central methylene group (CH2) flanked by two carbonyl groups (C=O), each further bonded to an isopropoxy group (OCH(CH3)2).
Q9: Are there alternative synthesis routes or substitutes for this compound in its various applications?
A9: While the provided research excerpts don't delve into specific alternatives for this compound, alternative synthesis routes and substitutes likely exist. Exploration of such alternatives often focuses on factors like cost-effectiveness, environmental impact, and potential for improved reactivity or selectivity in specific reactions.
Q10: Beyond its use in synthesis, are there any other notable applications of this compound?
A10: this compound, alongside diethyl malonate and other compounds, is used in formulating high-efficiency kiln fuel oil synergists []. These synergists aim to enhance fuel efficiency, prevent carbon deposition, and minimize environmental impact during kiln operations.
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